molecular formula C28H24N2O3 B298304 N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide

Numéro de catalogue B298304
Poids moléculaire: 436.5 g/mol
Clé InChI: DGIPIXVOSCFGRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide, also known as L-685,458, is a potent inhibitor of gamma-secretase. Gamma-secretase is an enzyme that cleaves amyloid precursor protein (APP), leading to the production of beta-amyloid peptide, which is a key component of the amyloid plaques found in the brains of Alzheimer's disease patients. L-685,458 has been extensively studied for its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders.

Mécanisme D'action

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide inhibits gamma-secretase, which is an enzyme that cleaves amyloid precursor protein (APP), leading to the production of beta-amyloid peptide. By inhibiting gamma-secretase, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide reduces the production of beta-amyloid peptide, which is a key component of the amyloid plaques found in the brains of Alzheimer's disease patients.
Biochemical and Physiological Effects
N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been shown to reduce the production of beta-amyloid peptide in cell culture and animal models of Alzheimer's disease. In addition, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide is a potent inhibitor of gamma-secretase and has been extensively studied for its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders. However, there are some limitations to using N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide in lab experiments. For example, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide is a relatively large molecule and may have limited bioavailability and cell permeability. In addition, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide may have off-target effects on other enzymes that cleave membrane proteins.

Orientations Futures

There are several future directions for research on N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide. One area of research is to develop more potent and selective inhibitors of gamma-secretase. Another area of research is to investigate the potential use of N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for more studies to investigate the safety and efficacy of N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide in humans.

Méthodes De Synthèse

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the isoindoline ring system and the attachment of the benzamide and diphenyl groups. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders. It has been shown to reduce the production of beta-amyloid peptide in cell culture and animal models of Alzheimer's disease. In addition, N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Nom du produit

N-(1,3-dioxo-4,7-diphenyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-methylbenzamide

Formule moléculaire

C28H24N2O3

Poids moléculaire

436.5 g/mol

Nom IUPAC

N-(1,3-dioxo-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C28H24N2O3/c1-18-9-8-14-21(17-18)26(31)29-30-27(32)24-22(19-10-4-2-5-11-19)15-16-23(25(24)28(30)33)20-12-6-3-7-13-20/h2-17,22-25H,1H3,(H,29,31)

Clé InChI

DGIPIXVOSCFGRT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NN2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

SMILES canonique

CC1=CC(=CC=C1)C(=O)NN2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.